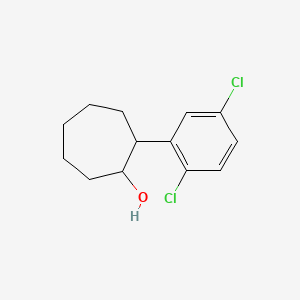
2-(2,5-Dichloro-phenyl)-cycloheptanol
Cat. No. B8288053
M. Wt: 259.17 g/mol
InChI Key: OCMPXKVMUKMXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07923450B2
Procedure details


1.6 N Butyllithium-hexane solution (12.5 mL, 20 mmol) was added at −75° C. over 15 min to a solution of 2-bromo-1,4-dichloro-benzene (4.52 g, 20 mmol) in diethyl ether (50 mL). After stirring for 5 min, 8-oxa-bicyclo[5.10]octane (2.25 g, 20 mmol) was added, and subsequently, boron trifluoride etherate (2.51 mL, 20 mmol) was added dropwise over 0.5 h to the reaction mixture. Stirring was continued for 0.5 h at −75° C. The temperature was then raised to −30° C. and saturated aqueous ammonium chloride solution was added. After being stirred for 5 min, the mixture was diluted with water. The organic layer was separated, washed with water, and dried over sodium sulfate. Solvents were removed under reduced pressure and the remaining oil was purified by column chromatography on silica gel using heptane/0-20% ethyl acetate as eluent to give the title compound (3.55 g, 68%) as a pale-yellow oil. MS EI (m/e): 258.1 [(M)+].
Name
Butyllithium hexane
Quantity
12.5 mL
Type
reactant
Reaction Step One



[Compound]
Name
8-oxa-bicyclo[5.10]octane
Quantity
2.25 g
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
C([Li])CCC.[CH3:6][CH2:7][CH2:8][CH2:9][CH2:10]C.Br[C:13]1[CH:18]=[C:17]([Cl:19])[CH:16]=[CH:15][C:14]=1[Cl:20].B(F)(F)F.CC[O:27][CH2:28][CH3:29].[Cl-].[NH4+]>C(OCC)C.O>[Cl:20][C:14]1[CH:15]=[CH:16][C:17]([Cl:19])=[CH:18][C:13]=1[CH:10]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:29][CH:28]1[OH:27] |f:0.1,3.4,5.6|
|
Inputs


Step One
|
Name
|
Butyllithium hexane
|
|
Quantity
|
12.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li].CCCCCC
|
|
Name
|
|
|
Quantity
|
4.52 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC(=C1)Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
[Compound]
|
Name
|
8-oxa-bicyclo[5.10]octane
|
|
Quantity
|
2.25 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
2.51 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F.CCOCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for 0.5 h at −75° C
|
|
Duration
|
0.5 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After being stirred for 5 min
|
|
Duration
|
5 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvents were removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the remaining oil was purified by column chromatography on silica gel
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)C1C(CCCCC1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.55 g | |
| YIELD: PERCENTYIELD | 68% | |
| YIELD: CALCULATEDPERCENTYIELD | 68.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

